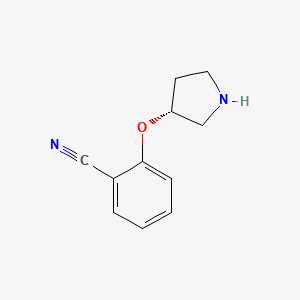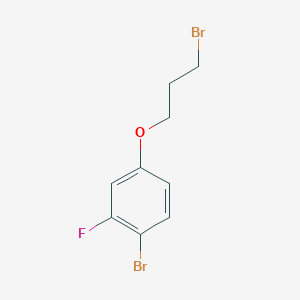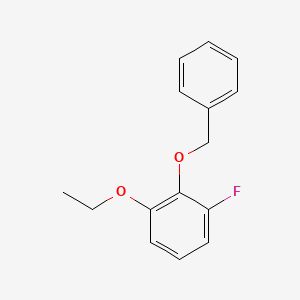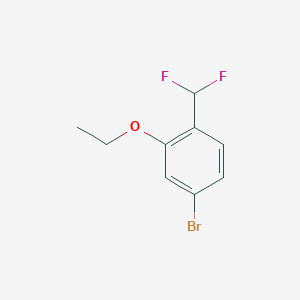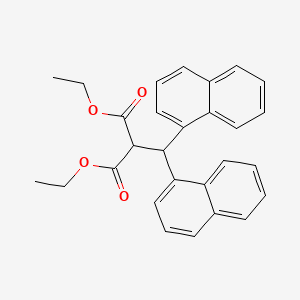
Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is an organic compound with the molecular formula C28H26O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by di(naphthalen-1-yl)methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted naphthalenes.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in hydrolysis reactions.
Major Products
Substituted Naphthalenes: Formed through decarboxylation.
Diacid Derivatives: Produced via hydrolysis.
Applications De Recherche Scientifique
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for its properties in the development of new materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester functionality.
Uniqueness
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is unique due to the presence of the bulky di(naphthalen-1-yl)methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for studying steric effects in organic synthesis .
Propriétés
Numéro CAS |
7597-92-4 |
|---|---|
Formule moléculaire |
C28H26O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3 |
Clé InChI |
KFWYQQUZFMMZDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


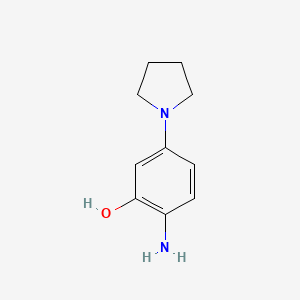

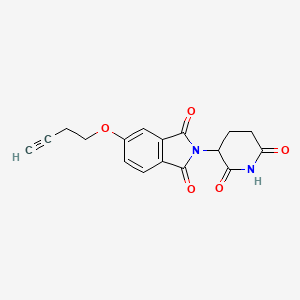
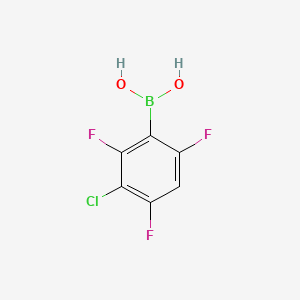
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
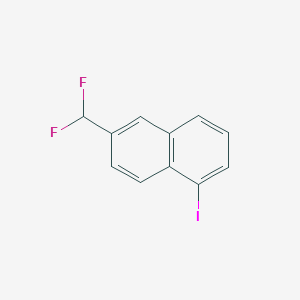
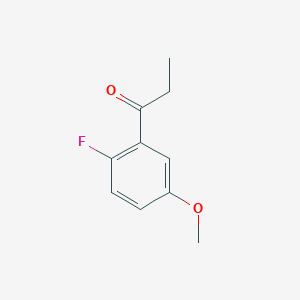
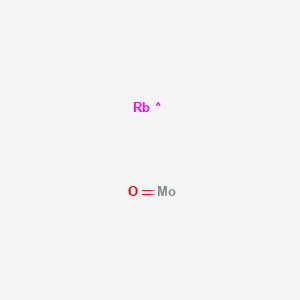

![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
